Benanomicin A
Overview
Description
Benanomicin A is an antifungal antibiotic isolated from the culture of the actinomycete Actinomadura spadix MH193-16F4. It possesses a unique benzo(a)naphthacenequinone skeleton and exhibits potent antifungal activities against a wide range of fungi, including pathogens of endemic and opportunistic mycoses . This compound has also shown antiviral activities .
Mechanism of Action
Target of Action
Benanomicin A is an antifungal antibiotic that primarily targets a wide range of fungi, including pathogens of endemic and opportunistic mycoses . It has shown potent antifungal activities against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans .
Mode of Action
The mechanism of action of this compound is deduced to bind to the fungal cell wall . It’s worth noting that pradimicins, which are structurally closely related to benanomicins, have been found to bind specifically to D-mannoside of the fungal cell surface in the presence of calcium .
Biochemical Pathways
It’s known that the compound has a broad antimicrobial spectrum, suggesting that it likely interacts with multiple biochemical pathways to exert its antifungal effects .
Result of Action
This compound exhibits a broad antifungal spectrum, inhibiting the growth of a wide range of fungi . It has been found to be fungicidal at relatively high concentrations, disrupting the cell permeability barrier and inducing leakage .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be more effective when administered in multiple doses rather than a single dose . Additionally, the compound’s antifungal activity may be influenced by the metabolic state of the target organisms, as it has been found to be more effective against metabolically active yeast protoplasts .
Biochemical Analysis
Cellular Effects
Benanomicin A influences cell function by inhibiting the growth of pathogenic fungi . It has been shown to have potent antifungal activities in vitro and in vivo
Molecular Mechanism
The molecular mechanism of this compound involves binding to the fungal cell wall .
Transport and Distribution
Given its antifungal activities, it’s likely that this compound interacts with transporters or binding proteins involved in fungal metabolism .
Subcellular Localization
Given its antifungal activities, it’s likely that this compound is localized to specific compartments or organelles involved in fungal metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benanomicin A involves the preparation of a key intermediate, tri-substituted α-tetralone, which can be synthesized via two different methods:
Tandem Michael Addition-DiECKMANN Condensation: This method involves a reaction between a dienolate and methyl crotonate.
Barton’s Radical Decarboxylation: This method involves the decarboxylation of a diester without 4-dimethylaminopyridine.
Industrial Production Methods: this compound is obtained from the culture broth of Actinomadura spadix MH193-16F4 using specific fermentation methods . The production process involves the cultivation of the actinomycete in a suitable medium, followed by extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions: Benanomicin A undergoes various chemical reactions, including:
Reduction: Involves the reduction of the quinone moiety to hydroquinone.
Substitution: Involves the substitution of functional groups on the benzo(a)naphthacenequinone skeleton.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, molecular oxygen, and cofactors such as NADPH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: 10-hydroxythis compound and 11-O-demethylthis compound.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benanomicin derivatives.
Scientific Research Applications
Benanomicin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzo(a)naphthacenequinone derivatives.
Biology: Investigated for its antifungal and antiviral activities.
Medicine: Potential therapeutic agent for treating fungal infections and certain viral infections.
Industry: Used in the development of new antifungal agents and as a lead compound for drug discovery.
Comparison with Similar Compounds
- Pradimicin A
- Pradimicin B
- Pradimicin C
Benanomicin A stands out due to its broader antimicrobial spectrum and additional antiviral properties .
Properties
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUMGXIFMGKFN-NUVDETJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41NO19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317567 | |
Record name | Benanomicin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116249-65-1 | |
Record name | Benanomicin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116249-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benanomicin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benanomicin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benanomicin A exert its antifungal activity?
A1: this compound primarily targets fungal cell walls by binding to mannan, a key polysaccharide component. [, ] This binding disrupts the cell wall's integrity and can lead to cell death. [, ] Furthermore, this compound can induce leakage of intracellular potassium ions and ATP, indicating a disruption of cell membrane function. [] Studies in Saccharomyces cerevisiae show this membrane disruption is more pronounced in actively growing cells. []
Q2: Does this compound affect the host's immune response to fungal infections?
A2: Yes, research suggests this compound enhances the phagocytosis of Candida albicans by murine macrophages, increasing their susceptibility to the immune system. [] This effect is likely due to this compound binding to the Candida cells, altering their surface properties and making them more recognizable and easier for macrophages to engulf. []
Q3: What is the molecular structure of this compound?
A3: this compound is a complex molecule with the following structural features: [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: While not explicitly provided in the abstracts, this information can be deduced from the full chemical structure provided in the referenced papers (specifically []).
Q5: Is there information available on this compound's stability and compatibility with various materials or conditions?
A5: The provided abstracts primarily focus on the biological activity and mechanism of this compound. Information about its material compatibility and stability under various conditions is not discussed. Further investigation into its physicochemical properties would be needed.
Q6: Does this compound exhibit any catalytic activities?
A6: The provided research focuses on the antifungal activity of this compound. There's no mention of it having catalytic properties. Its primary mode of action relies on binding to mannan, not on catalyzing chemical reactions.
Q7: Have computational methods been used to study this compound?
A7: While the provided abstracts don't detail specific computational studies, the synthesis of this compound and its analogs has been achieved. [, ] It's highly likely that computational chemistry played a role in understanding the molecule's properties, planning synthetic routes, and designing analogs.
Q8: How do structural modifications affect the activity of this compound?
A8: Several studies highlight the importance of specific structural elements for this compound activity: [, , ]
- Carboxylic Acid Group: The carboxylic acid within the D-alanine portion is essential for both binding to fungal cells and antifungal activity. []
- Sugar Moiety: The presence of the sugar moiety is crucial for activity, while the amino group on the sugar can be replaced with a hydroxyl without significant loss of potency. []
- Hydroxylation Pattern: The position of hydroxyl groups significantly impacts activity. For example, 3'-hydroxythis compound exhibits comparable antifungal activity to this compound, whereas 7-hydroxythis compound and 7-hydroxybenanomicinone are inactive. [] This difference is attributed to conformational changes induced by the hydroxyl group at the C-7 position. []
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